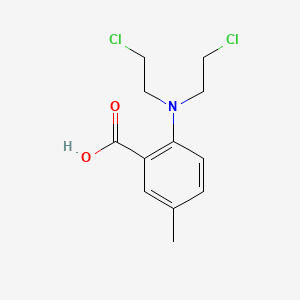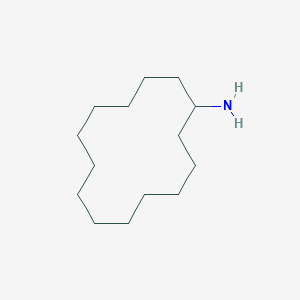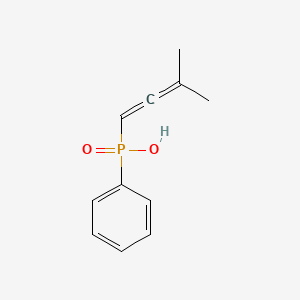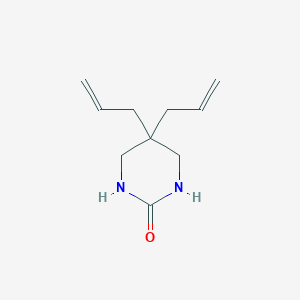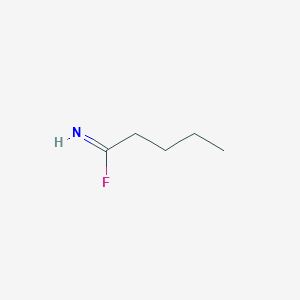
Pentanimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanimidoyl fluoride: is an organic compound that belongs to the class of imidoyl fluorides It is characterized by the presence of a pentane chain attached to an imidoyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentanimidoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Pentanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pentanimidoyl oxides.
Reduction: Reduction reactions can convert it into pentanimidoyl amines.
Substitution: It can participate in substitution reactions where the fluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Pentanimidoyl oxides.
Reduction: Pentanimidoyl amines.
Substitution: Various substituted pentanimidoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl derivatives.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which pentanimidoyl fluoride exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Pentanimidoyl chloride
- Pentanimidoyl bromide
- Pentanimidoyl iodide
Comparison: Pentanimidoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, making this compound a stronger electrophile and more reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
5699-66-1 |
|---|---|
Molekularformel |
C5H10FN |
Molekulargewicht |
103.14 g/mol |
IUPAC-Name |
pentanimidoyl fluoride |
InChI |
InChI=1S/C5H10FN/c1-2-3-4-5(6)7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
KRAGDOHOQLCVFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


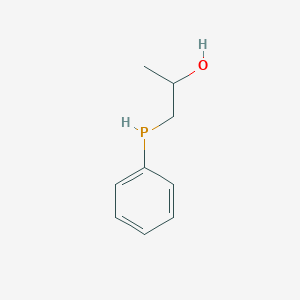
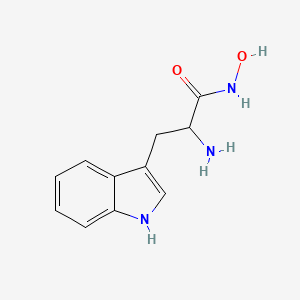
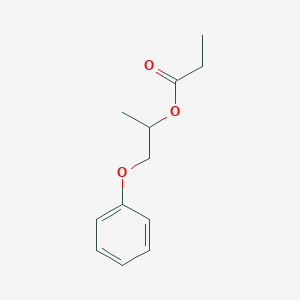
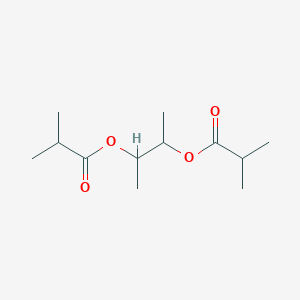
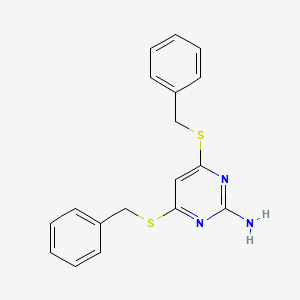


![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
